molecular formula C7H5ClFNO2 B107449 4-Chloro-2-fluoro-5-nitrotoluene CAS No. 18349-11-6

4-Chloro-2-fluoro-5-nitrotoluene

Cat. No.: B107449
CAS No.: 18349-11-6
M. Wt: 189.57 g/mol
InChI Key: SJDPAVRCQNFVDM-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitrotoluenes in Advanced Chemical Research

Halogenated nitrotoluenes are a class of compounds that have garnered considerable attention in the field of organic synthesis. Their importance stems from the unique reactivity imparted by the presence of both halogen and nitro groups on the aromatic ring. These substituents influence the electronic properties of the molecule, making them valuable intermediates in the creation of a wide array of more complex chemical structures.

The strategic placement of halogen atoms and a nitro group on the toluene (B28343) framework allows for a variety of chemical transformations. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The halogens, also electron-withdrawing but ortho, para-directing, further modulate the reactivity of the benzene (B151609) ring. This interplay of electronic effects makes halogenated nitrotoluenes highly versatile building blocks.

In the realm of advanced chemical research, these compounds serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. chemimpex.com For instance, the specific arrangement of substituents in 4-Chloro-2-fluoro-5-nitrotoluene makes it a key intermediate in the development of certain therapeutic agents and pesticides. chemimpex.com The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug discovery.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com This process helps in designing a logical and efficient synthetic route.

Applying this approach to this compound, we can envision several disconnection pathways. A primary disconnection would involve the nitro group, which is typically introduced via an electrophilic aromatic substitution reaction. This leads back to 4-chloro-2-fluorotoluene (B1583580) as the immediate precursor.

Further disconnection of 4-chloro-2-fluorotoluene can be considered. The chloro and fluoro groups could be introduced through various methods. For instance, a Sandmeyer-type reaction on an appropriate aminotoluene derivative could install the chloro group, while a Schiemann reaction or a similar nucleophilic fluorination method could be used for the fluorine atom.

A plausible retrosynthetic pathway could therefore start from a simple, readily available substituted toluene. The sequence of reactions would be strategically chosen to ensure the correct regiochemistry of the final product. For example, the directing effects of the existing substituents must be carefully considered at each step of the synthesis.

Historical Context of Substituted Nitrotoluene Synthesis and Reactivity

The synthesis of nitrotoluenes dates back to the 19th century, with the nitration of toluene being a fundamental reaction in organic chemistry. nih.gov Initially, the focus was on producing mixtures of nitrotoluene isomers for use in the dye and explosives industries. nih.gov The commercial production of nitrotoluenes is typically achieved by the nitration of toluene using a mixture of nitric and sulfuric acids. nih.gov

The development of methods to synthesize specific, highly substituted nitrotoluenes like this compound is a more recent advancement, driven by the increasing demand for complex and specialized molecules in various industrial applications. Early methods for preparing substituted nitrotoluenes often involved direct nitration of a substituted toluene, which could lead to a mixture of isomers that were difficult to separate. chemicalbook.com

Over time, more sophisticated and regioselective synthetic strategies have been developed. These include the use of protecting groups, directed ortho-metalation, and nucleophilic aromatic substitution reactions. The synthesis of this compound, for example, can be achieved through a multi-step process that carefully controls the introduction of each functional group to achieve the desired substitution pattern. One patented method describes the synthesis starting from 5-chloro-2-nitroaniline, which undergoes a diazotization reaction followed by thermal decomposition to yield the target compound. google.com Another approach involves the nitration of 2-chloro-4-fluorotoluene (B151448). google.com These modern synthetic methods provide greater control over the final product's structure and purity.

The study of the reactivity of substituted nitrotoluenes has also evolved. While early research focused on their reduction to form anilines for the dye industry, contemporary research explores their utility in a wider range of chemical transformations, including cross-coupling reactions and the formation of heterocyclic compounds. This expanded understanding of their reactivity has solidified the position of substituted nitrotoluenes as indispensable tools in the arsenal (B13267) of the modern synthetic chemist.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClFNO₂ chemicalbook.comscbt.com
Molecular Weight 189.57 g/mol chemicalbook.comscbt.com
Appearance Yellow to light brown crystalline mass chemicalbook.com
Melting Point 42-45 °C chemicalbook.com
Boiling Point 264.3±35.0 °C (Predicted) chemicalbook.com
Density 1.417±0.06 g/cm³ (Predicted) chemicalbook.com
Solubility Soluble in Toluene chemicalbook.com
CAS Number 18349-11-6 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDPAVRCQNFVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171426
Record name 4-Chloro-2-fluoro-5-nitrotoluene
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Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18349-11-6
Record name 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene
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Record name 4-Chloro-2-fluoro-5-nitrotoluene
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Record name 4-Chloro-2-fluoro-5-nitrotoluene
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Record name 4-chloro-2-fluoro-5-nitrotoluene
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Synthetic Methodologies and Strategies for 4 Chloro 2 Fluoro 5 Nitrotoluene

Established Synthetic Routes to 4-Chloro-2-fluoro-5-nitrotoluene

The principal methods for synthesizing this compound are detailed below. Each strategy offers distinct advantages and challenges in terms of yield, purity, and scalability.

Nitration of Halogenated Toluene (B28343) Precursors

A common and direct approach to this compound involves the electrophilic nitration of a di-halogenated toluene precursor, specifically 4-chloro-2-fluorotoluene (B1583580). patsnap.comgoogle.com This reaction is typically carried out using a nitrating agent, which is often a mixture of concentrated nitric acid and concentrated sulfuric acid. patsnap.comgoogleapis.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. researchgate.net

The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield of the desired product and minimizing the formation of unwanted isomers and dinitro byproducts. googleapis.com For instance, the nitration of 2-chloro-4-fluorotoluene (B151448) can be performed at temperatures ranging from 0-10°C. google.com In one documented procedure, 4-chloro-2-fluoroaniline (B1294793) was dissolved in concentrated sulfuric acid and cooled to -20°C before the dropwise addition of fuming nitric acid, yielding 4-chloro-2-fluoro-5-nitroaniline (B1590416) after workup. prepchem.com

A similar strategy can be applied to related halogenated toluenes. For example, the nitration of p-chlorotoluene with a mixture of sulfuric acid and nitric acid yields a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. googleapis.comgoogle.com The separation of these isomers can be achieved through fractional distillation. googleapis.comchemicalbook.com

Halogenation of Nitrotoluene Derivatives

An alternative synthetic strategy involves the halogenation of a nitrotoluene derivative. libretexts.org For instance, 2-fluoro-5-nitrotoluene (B1294961) can be synthesized through the fluorination of 2-chloro-5-nitrotoluene (B86962) using reagents like silver fluoride. chemicalbook.com This approach introduces the fluorine atom in a later step, which can be advantageous depending on the availability and reactivity of the starting materials.

While direct chlorination of 2-fluoro-5-nitrotoluene is a plausible route, specific documented examples for the synthesis of this compound via this method are less common in the readily available literature. The regioselectivity of such a reaction would be a critical factor to control.

Diazotization and Fluorination/Chlorination Strategies

Diazotization reactions provide a versatile method for introducing halogens onto an aromatic ring. wikipedia.orgnih.gov This multi-step process typically begins with the diazotization of an aromatic amine, followed by a Sandmeyer or related reaction to introduce the desired halogen. wikipedia.orgmasterorganicchemistry.com

For example, 4-chloro-2-fluorotoluene, a key precursor for the final nitration step, can be prepared from 5-chloro-2-methylaniline. google.com The synthesis involves diazotization of the amine with sodium nitrite (B80452) in the presence of anhydrous hydrofluoric acid, followed by thermal decomposition of the resulting diazonium salt. google.com Similarly, 2-chloro-4-fluorotoluene can be synthesized from 2-chloro-4-aminotoluene via diazotization. google.com

A new approach for synthesizing 4-chloro-2-fluoronitrobenzene (B1582716) has been developed starting from 3-chloroaniline. This method involves acetylation, nitration, deprotection, and a Schiemann reaction, which is a specific type of diazotization reaction used to introduce fluorine. researchgate.net This highlights the utility of diazotization in the synthesis of complex halogenated nitroaromatics.

Multi-step Convergent and Divergent Synthesis Approaches

The synthesis of this compound can also be part of a larger, multi-step synthetic sequence. For instance, a method for preparing 4-chloro-2-fluoro-5-nitroacetophenone starts with m-fluoroaniline and proceeds through several steps including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally nitration. google.com This showcases a convergent approach where different fragments are brought together to form the final complex molecule.

Regioselectivity Control in the Synthesis of Halogenated Nitrotoluenes

The directing effects of the substituents already present on the aromatic ring are paramount in determining the position of the incoming nitro group during electrophilic aromatic substitution. prepchem.com

Influence of Electron-Withdrawing/Donating Effects

In the nitration of halogenated toluenes, the interplay between the electron-donating methyl group and the electron-withdrawing halogen atoms governs the regioselectivity. libretexts.orgijrar.org The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. libretexts.orguomustansiriyah.edu.iq Halogens, on the other hand, are deactivating groups due to their strong electron-withdrawing inductive effect, but they are also ortho-, para-directors because of their electron-donating resonance effect, where their lone pairs can stabilize the intermediate carbocation. libretexts.orgijrar.orguomustansiriyah.edu.iq

In the case of 4-chloro-2-fluorotoluene, the incoming nitro group is directed to the position that is most activated. The fluorine and chlorine atoms are ortho, para-directing but deactivating. The methyl group is ortho, para-directing and activating. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the fluorine are C1, C3, and C5. The positions ortho and para to the chlorine are C3 and C5. The most activated available position for nitration is C5, which is para to the fluorine and ortho to the chlorine, and also meta to the methyl group. The directing effects of the halogens, particularly the fluorine, are dominant in this case. The nitration of 2-fluorotoluene, for example, shows a high selectivity for the formation of 2-fluoro-5-nitrotoluene. prepchem.comrsc.org

Steric Hindrance Considerations

The regioselectivity of the nitration of 4-chloro-2-fluorotoluene to form this compound is governed by the electronic and steric effects of the substituents on the aromatic ring. The starting material, 4-chloro-2-fluorotoluene, has three substituents: a methyl group (-CH₃) at position 1, a fluorine atom (-F) at position 2, and a chlorine atom (-Cl) at position 4.

In electrophilic aromatic substitution, the existing groups direct the incoming electrophile (the nitronium ion, NO₂⁺). The methyl group is an activating, ortho, para-directing group. The halogen atoms (fluoro and chloro) are deactivating yet are also ortho, para-directors due to their lone pairs of electrons participating in resonance.

The directing influences are as follows:

Methyl group (C1): Directs to positions 2 (blocked), 4 (blocked), and 6.

Fluoro group (C2): Directs ortho to positions 1 (blocked) and 3, and para to position 5.

Chloro group (C4): Directs ortho to positions 3 and 5, and para to position 1 (blocked).

The potential sites for nitration are positions 3, 5, and 6. The formation of the 5-nitro isomer is strongly favored, indicating a synergistic directing effect of the fluorine and chlorine atoms to this position. The nitration occurs para to the strongly directing fluorine atom and ortho to the chlorine atom.

While electronic effects are the primary determinant, steric hindrance is a crucial secondary consideration. youtube.com The bulky nature of substituents can impede the approach of the electrophile to adjacent positions. youtube.com In this case, nitration at position 3 would be sterically hindered by the adjacent fluoro group at position 2 and the chloro group at position 4. Position 5, while flanked by the chloro group at position 4, is sterically less congested than position 3. The preference for substitution at position 5 suggests that the powerful para-directing electronic effect of the fluorine atom is the dominant factor, guiding the nitronium ion to this site despite potential steric interactions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, thereby ensuring the economic viability and efficiency of its synthesis. Research and patent literature demonstrate that the nitration of the precursor, typically 4-chloro-2-fluorotoluene or a derivative, is most commonly achieved using a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemicalbook.compatsnap.com Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction.

Key parameters that are finely tuned include temperature, reaction time, and the ratio of reagents. beilstein-journals.org For instance, a patented method for the synthesis of the closely related 2-chloro-4-fluoro-5-nitrotrichlorotoluene involves the slow, dropwise addition of the substrate to a 1:1 mixture of 98% nitric acid and 98% sulfuric acid. patsnap.com By maintaining a very low reaction temperature (between -2°C and 2°C) and a short reaction time, this process achieves product yields exceeding 98% with high purity. patsnap.com Another optimized process for a similar substrate reports a nitrated molar yield of 96.2% by controlling the temperature at 0-5°C. google.com

These high yields are indicative of a well-optimized process where the formation of unwanted isomers and side products is minimized. The stability and reactivity of the compound are assets that allow chemists to refine these conditions effectively. chemimpex.com

Below is a table summarizing various optimized reaction conditions for the nitration of similar chloro-fluorinated aromatic compounds as described in patent literature.

Starting MaterialNitrating SystemTemperatureReaction TimeYieldPurityReference
2-chloro-4-fluorobenzotrichlorotoluene98% HNO₃ / 98% H₂SO₄-2°C to 2°C1.5 hours (addition) + 10 min (holding)>98%~92% patsnap.com
2-chloro-4-fluorine trichlorotoluene zotrichlorideConc. HNO₃ / H₂SO₄0°C to 5°C~2 hours96.2%- google.com
4-Chlorotoluene (B122035)65% HNO₃ / 96% H₂SO₄50°C to 55°C2 hours65% (isomer mixture)- chemicalbook.com

This table presents data for the nitration of structurally related compounds to illustrate common optimization strategies.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of this compound and related compounds, several strategies align with the principles of green chemistry.

Another key aspect of green chemistry is waste prevention. The high-yield syntheses detailed in recent patents, with yields often exceeding 95%, are inherently greener as they maximize the conversion of raw materials into the desired product, generating minimal byproducts. patsnap.comgoogle.com Furthermore, some efficient synthesis methods incorporate the recycling of process streams. For example, a patented method explicitly states that the acidic filtrate and washing water from the product isolation step are recovered for recycling, directly embodying the principle of waste prevention. patsnap.com

Energy efficiency is also a consideration. Conducting the nitration at low temperatures, as seen in optimized processes running at or below 5°C, can reduce the energy demands of the synthesis compared to reactions requiring elevated temperatures. patsnap.comgoogle.com These advancements collectively demonstrate a trend towards more sustainable and environmentally conscious manufacturing of this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Fluoro 5 Nitrotoluene

Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-fluoro-5-nitrotoluene

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for this compound. This is because the aromatic ring is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group, which activates the ring towards attack by nucleophiles. masterorganicchemistry.comyoutube.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Selective Halogen Displacement

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring introduces the potential for selective displacement by nucleophiles. The relative reactivity of the halogens in nucleophilic aromatic substitution is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the highly electronegative fluorine atom is most effective at stabilizing the negative charge of this intermediate.

In the case of this compound, the fluorine atom is positioned ortho to the activating nitro group, while the chlorine atom is para. Both ortho and para positions are activated towards nucleophilic attack. libretexts.org However, the greater electronegativity of fluorine generally makes the C-F bond more susceptible to nucleophilic attack in such activated systems.

Reactivity of the Nitro Group

While the primary role of the nitro group in nucleophilic aromatic substitution is to activate the ring, under certain conditions, the nitro group itself can be displaced. This is less common than halogen displacement but can occur with strong nucleophiles or under specific reaction conditions. The displacement of a nitro group is a known reaction in aromatic systems that are highly activated.

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. mnstate.edu The halogen atoms are also deactivating, although they are ortho, para-directors. The combined deactivating effect of these substituents makes the aromatic ring significantly less reactive towards electrophiles compared to unsubstituted benzene (B151609).

However, under forcing conditions, electrophilic substitution might be possible. The directing effects of the existing substituents would determine the position of the incoming electrophile. The methyl group is an activating ortho, para-director. The fluorine and chlorine atoms are deactivating ortho, para-directors. The nitro group is a strong deactivating meta-director. Predicting the outcome of an electrophilic substitution reaction on this molecule would require careful consideration of the interplay of these directing effects. For instance, in the chlorination of meta-nitrotoluene, the directing influence of the nitro group can be overcome by the methyl group under certain conditions. quora.com

Reduction Reactions of the Nitro Group in this compound and Derivatives

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a pathway to various valuable amine derivatives. masterorganicchemistry.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. wikipedia.org Various catalysts can be employed, with palladium, platinum, and nickel being common choices. masterorganicchemistry.com For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitrotoluenes. rsc.org The reaction is typically carried out under a hydrogen atmosphere.

The selective hydrogenation of a nitro group in the presence of other reducible functional groups, such as halogens, is a key challenge. Dehalogenation can be a significant side reaction, particularly with palladium catalysts. researchgate.net The choice of catalyst, solvent, and reaction conditions can be optimized to maximize the yield of the desired amino compound while minimizing dehalogenation. For example, studies on the hydrogenation of 2-chloro-4-nitrotoluene (B140621) have shown that modified Pd catalysts can achieve high conversion and selectivity. gychbjb.com

Table 1: Catalysts for Hydrogenation of Nitroarenes

Catalyst Typical Conditions Notes
Palladium on Carbon (Pd/C) H₂, various solvents (e.g., methanol, ethanol) Highly active, but can cause dehalogenation. rsc.orgresearchgate.net
Platinum on Carbon (Pt/C) H₂, various solvents Effective for selective reductions. google.com

Formation of Hydroxylamine (B1172632) and Amine Derivatives

The reduction of the nitro group can be controlled to yield different products. Complete reduction leads to the formation of the corresponding amine. However, under milder conditions or with specific reagents, the reduction can be stopped at the hydroxylamine stage. wikipedia.org For example, the reduction of nitroarenes with zinc dust in the presence of ammonium (B1175870) chloride can yield aryl hydroxylamines. wikipedia.org The formation of hydroxylamine derivatives from nitroaromatic compounds has been documented in various synthetic procedures. google.com

The resulting amines and hydroxylamines are important intermediates in the synthesis of a wide range of products, including pharmaceuticals and dyes. The conversion of the deactivating nitro group into an activating amino group dramatically changes the reactivity of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com

Table 2: Reduction Products of the Nitro Group

Product Reagents/Conditions
Amine (R-NH₂) Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Ni), Fe/HCl, Sn/HCl masterorganicchemistry.comwikipedia.org

Oxidation Reactions of the Methyl Group

The methyl group of this compound is susceptible to oxidation, a transformation that converts the methyl substituent into a higher oxidation state, most notably a carboxylic acid group. This reaction is a critical pathway for the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid, a valuable intermediate in the preparation of various heterocyclic compounds and pharmacologically active molecules. acs.orgnih.govinnospk.com

The oxidation process typically involves the use of strong oxidizing agents. While specific studies detailing a wide array of oxidizing agents for this compound are not extensively documented in publicly available literature, the conversion to 4-chloro-2-fluoro-5-nitrobenzoic acid implies that this transformation is chemically feasible and utilized in synthetic chemistry.

A relevant synthetic route has been described for a structurally similar compound, starting from 2-chloro-4-fluorotoluene (B151448). google.com This process involves initial transformation of the methyl group followed by nitration. A key step is the hydrolysis and oxidation of an intermediate to yield the carboxylic acid. google.com This suggests that the methyl group on the nitrated analogue, this compound, can also be oxidized to the corresponding carboxylic acid.

The resulting product, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a versatile building block in organic synthesis. acs.orginnospk.com Its multifunctionality, stemming from the presence of the carboxylic acid, nitro group, and halogen atoms, allows for a diverse range of subsequent chemical modifications. acs.org

Table 1: Oxidation of this compound

Reactant Product Transformation
This compound 4-Chloro-2-fluoro-5-nitrobenzoic acid Oxidation of the methyl group to a carboxylic acid.

This table summarizes the key transformation of the methyl group upon oxidation.

Radical Reactions and Photolytic Transformations

The chemical behavior of this compound also extends to radical reactions and transformations induced by light (photolysis). The benzylic position of the methyl group is particularly susceptible to radical-mediated reactions, such as free-radical halogenation. wikipedia.org

Free-radical halogenation is a chain reaction that typically proceeds under the influence of ultraviolet (UV) light or with the use of a radical initiator. wikipedia.orgyoutube.com This type of reaction involves the substitution of a hydrogen atom on the methyl group with a halogen atom. For instance, the chlorination of an alkyl-substituted aromatic compound like this compound would proceed via a free-radical chain mechanism. wikipedia.org

The general mechanism involves three key stages:

Initiation: UV radiation can cause the homolytic cleavage of a halogen molecule (e.g., Cl₂) to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound, forming a benzylic radical. This radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine with each other.

A practical example of a related transformation is the photochlorination of 2-chloro-4-fluorotoluene to synthesize 2-chloro-4-fluorobenzylidene dichloride. google.com This process, which occurs prior to nitration to form the final benzoic acid, demonstrates the susceptibility of the methyl group in a similar environment to radical chlorination under photolytic conditions. google.com This suggests that this compound would likely undergo similar benzylic halogenation under radical conditions.

Photolytic transformations are not limited to halogenation. The energy provided by photons can potentially initiate other reactions, although specific photolytic studies on this compound are not widely reported. The presence of the nitro group, a chromophore, suggests that the molecule could absorb UV-Vis light, potentially leading to excited states that could undergo various transformations.

Table 2: Illustrative Radical Reaction Pathway

Reactant Reagents/Conditions Intermediate Product Reaction Type
This compound Cl₂, UV light 4-Chloro-2-fluoro-5-nitrobenzyl radical 4-Chloro-2-fluoro-5-nitrobenzyl chloride Free-Radical Halogenation

This table provides a hypothetical, yet mechanistically plausible, example of a radical reaction involving this compound based on established principles of free-radical chemistry. wikipedia.orgyoutube.com

Spectroscopic and Advanced Characterization Techniques for 4 Chloro 2 Fluoro 5 Nitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the position of the fluorine atom. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the compound's structure.

The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-nitrotoluene is characterized by distinct signals corresponding to the aromatic and methyl protons. The molecule has two aromatic protons and a methyl group, leading to three primary signals.

Aromatic Protons: The two protons on the benzene (B151609) ring, located at positions 3 and 6, are chemically non-equivalent. The proton at position 6 (H-6) typically appears at a chemical shift of approximately 7.85 ppm, while the proton at position 3 (H-3) is found further downfield around 8.25 ppm. The significant downfield shift of H-3 is attributed to the strong electron-withdrawing effects of the adjacent nitro group (at C-5) and the fluorine atom (at C-2). Both aromatic signals are expected to appear as doublets due to coupling with the adjacent fluorine atom.

Aliphatic Protons: The methyl (CH₃) group attached to the aromatic ring gives rise to a single signal. This signal is typically observed around 2.45 ppm. It may appear as a narrow doublet due to a small four-bond coupling (⁴JH-F) with the ortho fluorine atom.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
CH₃~2.45d
H-6~7.85d
H-3~8.25d

Note: Data are estimated based on spectroscopic principles and analysis of similar compounds. Solvent is typically CDCl₃.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Due to the molecule's asymmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the electronic effects (inductive and resonance) of the various substituents.

Aromatic Carbons: The carbon atom bonded to the fluorine (C-2) exhibits a large chemical shift and a significant one-bond coupling constant (¹JC-F), a characteristic feature in fluorine-containing organic compounds. The carbons attached to the electron-withdrawing nitro (C-5) and chloro (C-4) groups are also shifted downfield. Conversely, the carbon attached to the electron-donating methyl group (C-1) is shifted relatively upfield compared to the others.

Methyl Carbon: The signal for the methyl carbon is found in the typical aliphatic region, generally below 20 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
CH₃~15 - 20
Aromatic C-H~120 - 135
Aromatic C-Cl~125 - 135
Aromatic C-CH₃~135 - 145
Aromatic C-NO₂~145 - 150
Aromatic C-F~155 - 165 (with large ¹JC-F)

Note: Data are estimated based on established substituent effects on benzene ring chemical shifts.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single resonance is expected.

The chemical shift of the fluorine atom is influenced by the other substituents on the ring. The signal's multiplicity provides information about neighboring protons. It is expected to be split into a doublet of doublets by coupling to the ortho proton (H-3, ³JF-H) and the meta proton (H-6, ⁴JF-H). The ortho coupling constant is typically larger than the meta coupling constant, providing further structural confirmation. researchgate.net The chemical shift for a fluorine atom in such a substituted aromatic system is anticipated to be in the range of -110 to -120 ppm relative to CFCl₃. colorado.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectrum is complex but can be interpreted by assigning specific absorption bands to the vibrations of its functional groups.

NO₂ Group: The nitro group is characterized by two strong, distinct stretching vibrations: an asymmetric stretch typically found between 1520-1570 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.

C-H Bonds: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed just below 3000 cm⁻¹ (approx. 2900-2980 cm⁻¹).

Aromatic Ring: The C=C stretching vibrations of the benzene ring produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Bonds: The C-F stretching vibration gives a strong band in the 1100-1300 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 3: Principal IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-CH₃2900 - 2980
Asymmetric NO₂ Stretch-NO₂1520 - 1570
Aromatic C=C StretchAr C=C1450 - 1600
Symmetric NO₂ Stretch-NO₂1330 - 1370
C-F StretchAr-F1100 - 1300
C-Cl StretchAr-Cl600 - 800

Note: These are typical frequency ranges for the specified functional groups in aromatic compounds.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. In the analysis of this compound (C₇H₅ClFNO₂), this method provides unequivocal proof of its identity by measuring its precise mass-to-charge ratio (m/z). scbt.comfishersci.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺). Given the molecular weight of 189.57 g/mol , this peak would appear at m/z 189. scbt.comfishersci.com A key feature confirming the presence of a chlorine atom is the isotopic peak (M+2) at m/z 191. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this M+2 peak is expected to have a relative intensity of approximately one-third that of the main molecular ion peak.

Below is a table summarizing the expected key ions in the mass spectrum of this compound.

IonFormulaMass-to-Charge Ratio (m/z)Significance
[M]⁺[C₇H₅³⁵ClFNO₂]⁺189Molecular Ion
[M+2]⁺[C₇H₅³⁷ClFNO₂]⁺191Isotope peak confirming presence of Chlorine
[M-NO₂]⁺[C₇H₅ClF]⁺143Fragment from loss of nitro group

This table is based on theoretical values. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structure Determination

The process requires growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govbioscience.fi This analysis would confirm the substitution pattern on the benzene ring and reveal the orientation of the methyl, chloro, fluoro, and nitro functional groups relative to each other.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π–π stacking that govern the solid-state properties of the material. While specific crystallographic data for this compound is not publicly available in the reviewed literature, a typical analysis would yield the parameters listed in the table below.

Crystallographic ParameterInformation Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations that describe the crystal's internal symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit that forms the crystal.
Z ValueThe number of molecules per unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between adjacent chemical bonds.
Torsion Angles (°)The dihedral angles that define the molecule's conformation.

This table describes the type of data obtained from an X-ray crystallography experiment. Specific values for this compound are not available in the searched sources.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Fluoro 5 Nitrotoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-fluoro-5-nitrotoluene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Nitroaromatic Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Nitrotoluene (B74249) -2.579 -1.841 0.738
4-Nitrotoluene (B166481) -7.94 -3.45 4.49

Note: The data in this table is illustrative and derived from computational studies on related molecules to demonstrate the concept. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) indicate electron-deficient areas that are prone to nucleophilic attack.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rates of chemical reactions. By calculating the potential energy surface of a reaction, TST allows for the identification of transition states—the highest energy points along the reaction coordinate—and the determination of activation energies. This theoretical framework is instrumental in elucidating the mechanisms of complex chemical processes, such as the decomposition of nitrotoluenes.

The thermal decomposition of nitrotoluenes is a critical area of study, particularly for understanding the stability and initiation of energetic materials. Theoretical studies on related compounds like o-nitrotoluene and 2,4,6-trinitrotoluene (TNT) have revealed several possible unimolecular decomposition pathways. nycu.edu.twhuji.ac.il

One of the most common initial steps is the homolytic cleavage of the C-NO2 bond, which is often the weakest bond in nitroaromatic compounds. huji.ac.ilscispace.com This process results in the formation of a phenyl radical and a nitrogen dioxide molecule.

Another significant pathway, particularly for o-nitrotoluene and its derivatives, involves an intramolecular hydrogen abstraction from the methyl group by the adjacent nitro group. nycu.edu.twacs.org This "ortho effect" leads to the formation of an aci-nitro intermediate, which can then undergo further reactions, such as dehydration to form anthranil. nycu.edu.twnih.gov

For this compound, both of these pathways are plausible. The presence of halogen substituents could influence the relative favorability of these decomposition channels by altering the electronic structure and bond strengths within the molecule.

The energy barrier, or activation energy, is the minimum amount of energy required for a chemical reaction to occur. Computational chemistry allows for the calculation of these barriers, providing quantitative insights into the feasibility and kinetics of different reaction pathways. For the unimolecular decomposition of nitrotoluenes, DFT and other high-level ab initio methods are used to calculate the energies of the reactants, transition states, and products.

Studies on o-nitrotoluene have shown that the energy barrier for the C-NO2 bond cleavage is around 76.3 kcal/mol. acs.org For TNT, the calculated activation energy for the initial C-NO2 homolysis is approximately 43.8 kcal/mol. huji.ac.il The presence of multiple nitro groups in TNT significantly lowers this barrier. The substituents on this compound would similarly be expected to modulate the energy barriers for its decomposition pathways.

Table 2: Calculated Activation Energies for Decomposition Pathways of Related Nitrotoluenes

Compound Decomposition Pathway Activation Energy (kcal/mol)
o-Nitrotoluene C-NO2 Homolysis 76.3
2,4,6-Trinitrotoluene C-NO2 Homolysis 43.8

Note: This table presents data from theoretical studies on analogous compounds to illustrate the concept of energy barrier calculations. Specific values for this compound are not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These models are widely used in medicinal chemistry, toxicology, and materials science to predict the properties of new compounds without the need for extensive experimental testing. nih.govtandfonline.com

QSAR/QSPR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities or properties. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that links these descriptors to the observed activity or property. researchgate.net

While specific QSAR or QSPR models for this compound have not been reported, the general methodology has been successfully applied to various classes of nitroaromatic compounds to predict properties such as toxicity and impact sensitivity. jlu.edu.cnresearchgate.net For instance, descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and net atomic charges have been used to develop QSAR models for the toxicity of nitroaromatics. jlu.edu.cn Such models could, in principle, be developed for this compound to predict its biological and physical properties based on its unique structural features.

Prediction of Reactivity and Selectivity

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. For substituted toluenes, the distribution and energies of these frontier orbitals are heavily influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro, chloro, and fluoro groups in this compound is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MESP) surfaces are another valuable tool. These surfaces map the electrostatic potential onto the electron density of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MESP would likely show negative potential around the oxygen atoms of the nitro group and the fluorine atom, while the regions around the hydrogen atoms of the methyl group and certain parts of the aromatic ring would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other charged or polar species.

Fukui functions and local softness indices provide a more quantitative measure of the reactivity at specific atomic sites. These descriptors help to pinpoint the exact atoms that are most likely to participate in a chemical reaction. In the case of this compound, these calculations could reveal the relative reactivity of the different carbon atoms in the benzene (B151609) ring, guiding synthetic strategies.

Table 1: Conceptual DFT-Based Reactivity Descriptors for this compound

DescriptorPredicted Trend for this compoundImplication
HOMO-LUMO GapRelatively smallIndicates higher chemical reactivity and lower kinetic stability.
MESPNegative potential near nitro and fluoro groups; Positive potential elsewhere.Predicts sites for electrophilic and nucleophilic attack, respectively.
Fukui FunctionsHigher values on specific ring carbons.Quantitatively identifies the most reactive sites for various types of reactions.

Correlation with Hammett Parameters

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative measure of the electronic influence (both inductive and resonance effects) of a substituent. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

The substituents on the this compound ring (chloro, fluoro, nitro, and methyl) each have distinct Hammett σ values that reflect their electron-donating or electron-withdrawing capabilities. The position of the substituent on the ring (ortho, meta, or para) is also critical.

Nitro group (NO₂): This is a strong electron-withdrawing group, primarily through a resonance effect (-R) and an inductive effect (-I). It will have a large positive σ value, indicating that it significantly deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Methyl group (CH₃): This is an electron-donating group through an inductive effect (+I) and hyperconjugation. It has a negative σ value, indicating that it activates the ring towards electrophilic substitution.

Table 2: Representative Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-NO₂0.710.78
-Cl0.370.23
-F0.340.06
-CH₃-0.07-0.17

Note: These are general values and can vary slightly depending on the specific reaction and conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves determining the preferred spatial arrangement of its atoms. For substituted toluenes, a key conformational feature is the orientation of the methyl group relative to the plane of the aromatic ring. While the rotation of the methyl group is generally considered to have a low energy barrier, interactions with adjacent substituents can lead to preferred conformations.

In related halotoluenes, studies have shown that the C-H bonds of the methyl group often prefer to eclipse the C-C bonds of the aromatic ring. cdnsciencepub.com For this compound, the presence of ortho substituents (the fluorine atom) relative to the methyl group would be a significant factor in determining the most stable conformation. Steric hindrance and electrostatic interactions between the methyl hydrogens and the fluorine atom would influence the rotational barrier of the methyl group. Computational methods can be used to calculate the potential energy surface for this rotation and identify the lowest energy conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, offering a picture of the conformational landscape that the molecule explores at a given temperature. These simulations can be used to study the flexibility of the molecule, including the rotation of the methyl and nitro groups, and to understand how the molecule might interact with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the stability of related substituted nitrobenzamide derivatives in the active sites of enzymes. nih.gov

Applications in Advanced Organic Synthesis Involving 4 Chloro 2 Fluoro 5 Nitrotoluene

Role as a Versatile Synthetic Intermediate

4-Chloro-2-fluoro-5-nitrotoluene is recognized as a key intermediate in organic synthesis due to the specific reactivity imparted by its functional groups. chemimpex.comchemimpex.com The presence of halogen atoms (chlorine and fluorine) and a nitro group on the aromatic ring allows for a variety of chemical transformations. chemimpex.com Chemists utilize its stability and reactivity to optimize reaction conditions, improve yields, and facilitate targeted molecular modifications. chemimpex.com This makes it an essential component for developing novel compounds with enhanced properties. chemimpex.com Its structure allows for efficient incorporation into complex molecules, establishing it as a fundamental building block in both research and industrial chemical production. chemimpex.com

Precursor for Pharmaceutical Agents and Drug Discovery

In the pharmaceutical sector, this compound is a crucial precursor for the synthesis of various therapeutic agents. chemimpex.com Its unique properties are leveraged to develop compounds with heightened biological activity and specificity, contributing significantly to drug discovery and development pipelines. chemimpex.com

Research in pharmaceutical development utilizes this compound as an intermediate in the synthesis of potential anti-cancer agents. chemimpex.comchemimpex.com The specific arrangement of its functional groups provides a scaffold for building more complex molecules designed to target cancerous cells, thereby enhancing the efficacy and targeting capabilities of the final therapeutic compounds. chemimpex.com

The compound also plays a role in the development of new antibiotics. chemimpex.comchemimpex.com It serves as a starting material or intermediate in synthetic pathways that lead to novel antibiotic structures. chemimpex.com These efforts are aimed at creating more effective treatments for bacterial infections.

Beyond cancer and infectious diseases, this compound is employed in the synthesis of other specialized therapeutic agents. A notable application is its use in the synthesis of C-11 labeled analogs of N,N-dimethyl-2-(2′-amino-4′-hydroxymethyl-phenylthio)benzylamine. chemicalbook.comottokemi.com These specific analogs have been evaluated as imaging agents for serotonin transporters, which are important targets in neuroscience and the study of various neurological and psychiatric conditions. chemicalbook.comottokemi.com

Application AreaSpecific Intermediate RoleResulting Compound Type
Pharmaceuticals Precursor for Anti-cancer AgentsInvestigational oncology drugs
Precursor for AntibioticsNovel antibacterial agents
Intermediate for Imaging AgentsSerotonin transporter imaging agents

Building Block for Agrochemical Development

The agrochemical industry relies on this compound as a key building block for creating new crop protection products. chemimpex.comchemimpex.com Its chemical structure is integral to the development of effective and selective active ingredients used in modern agriculture. chemimpex.comchemimpex.com

This compound is specifically used in the formulation of herbicides and insecticides. chemimpex.comchemimpex.com Its role as a synthetic intermediate allows for the creation of molecules with precise configurations required for high efficacy and selectivity in pest and weed control. chemimpex.comchemimpex.com This contributes to the development of solutions that can enhance crop protection and yields while aiming to minimize environmental impact. chemimpex.comchemimpex.com

Application AreaSpecific Product TypeKey Contribution
Agrochemicals HerbicidesServes as a building block for active ingredients. chemimpex.comchemimpex.com
InsecticidesEnables precise molecular configurations for pest control. chemimpex.com

Enhancing Biological Activity and Selectivity

The trifunctional nature of this compound makes it a valuable building block in the pharmaceutical industry for the synthesis of therapeutic agents with enhanced biological activity and specificity. chemimpex.com The presence and positioning of the halogen and nitro substituents allow for precise molecular modifications, which can significantly influence a drug molecule's ability to interact with its biological target. This is crucial in the development of targeted therapies, such as anti-cancer agents and antibiotics, where the goal is to maximize efficacy while minimizing off-target effects. chemimpex.com

A prominent research application of this compound is in the development of highly selective neurological imaging agents. Specifically, it has been used as a key precursor in the synthesis of novel C-11 labeled analogs of N,N-dimethyl-2-(2′-amino-4′-hydroxymethyl-phenylthio)benzylamine. chemicalbook.comottokemi.com These synthesized compounds are evaluated as potential positron emission tomography (PET) imaging agents for the serotonin transporter (SERT). chemicalbook.comottokemi.com The serotonin transporter is a critical protein in the brain that regulates serotonin levels, and imaging it is vital for understanding and diagnosing numerous psychiatric and neurological disorders. The derivatives synthesized from this compound are designed to bind to SERT with high affinity and selectivity, allowing for clear and precise imaging of its distribution and density in the brain.

The data below illustrates the high selectivity for SERT achieved by related imaging agents, a key objective when using precursors like this compound.

CompoundTargetBinding Affinity (Ki, nM)Selectivity vs. DAT (Ki, nM)Selectivity vs. NET (Ki, nM)
ACF (Fluorinated Phenylthiophenyl Derivative)SERT0.053020650
AFM (Dimethylaminomethyl Phenylthio Derivative)SERT1.04>10,000664

Synthesis of Specialty Chemicals, Dyes, and Pigments

This compound serves as a crucial intermediate in the production of various specialty chemicals. chemimpex.com Its utility stems from the differential reactivity of its functional groups, which allows for sequential and controlled chemical transformations to build more complex molecules. While the broader class of halogenated nitroaromatic compounds is widely used in the synthesis of dyes and pigments, specific examples of dyes or pigments synthesized directly from this compound are not detailed in publicly available research. However, its role as a versatile chemical intermediate suggests its potential as a starting material for custom-synthesized, high-value organic molecules used in niche applications.

Applications in Advanced Materials Science

The application of this compound extends into the field of materials science, where it is explored as a building block for creating advanced materials with unique properties. chemimpex.com The incorporation of this fluorinated and chlorinated nitroaromatic structure into larger molecules can impart desirable characteristics such as increased durability and resistance to harsh environmental or chemical conditions. chemimpex.com

Development of Polymers and Coatings

In the realm of polymer science, monomers derived from specialty intermediates like this compound are investigated for creating high-performance polymers and coatings. chemimpex.com The presence of fluorine in a polymer backbone is well-known to enhance properties such as thermal stability, chemical resistance, and low surface energy. The reactive sites on the this compound molecule provide synthetic handles to incorporate it into polymer chains or cross-linking networks. While it is noted as a compound of interest for developing polymers and coatings with improved durability and resistance, specific examples of polymers or detailed performance data are not extensively documented in the available literature. chemimpex.com

Novel Functional Materials

The development of novel functional materials relies on the design of molecules with specific, predictable properties. A closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a versatile building block in the solid-phase synthesis of various condensed nitrogenous heterocycles, including benzimidazoles and benzotriazoles. These heterocyclic structures are of significant interest in materials science and drug discovery. While this demonstrates the potential of the core chemical scaffold, specific research detailing the synthesis of novel functional materials directly from this compound is not yet prevalent.

Environmental Fate, Degradation, and Ecotoxicological Research of Halogenated Nitrotoluenes

Environmental Release and Distribution Pathways

Halogenated nitrotoluenes, including compounds like 4-Chloro-2-fluoro-5-nitrotoluene, are not known to occur naturally. Their presence in the environment is primarily a result of anthropogenic activities. The main sources of release are associated with their production and use as intermediates in the chemical industry for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.

Environmental release can occur at various stages, including:

Industrial Discharge: Effluents from manufacturing plants are a primary pathway for the introduction of these compounds into aquatic systems.

Atmospheric Emissions: Volatilization during production, handling, and storage can lead to their release into the atmosphere.

Land Disposal: Improper disposal of industrial waste and byproducts can contaminate soil and groundwater.

Once released, the distribution of halogenated nitrotoluenes in the environment is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. Compounds with higher water solubility will tend to be more mobile in aquatic environments, while those with higher vapor pressure can undergo long-range atmospheric transport. researchgate.net The persistence of these compounds allows them to be transported far from their original source of contamination. researchgate.net Halogenated organic compounds can be removed from the atmosphere through wet and dry deposition, leading to their accumulation in soil and surface waters. researchgate.net

Biodegradation Mechanisms

The microbial breakdown of halogenated nitrotoluenes is a key process in their environmental remediation. The presence of both halogen and nitro groups on the aromatic ring makes these compounds generally resistant to degradation. However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

Aerobic Degradation Processes

Under aerobic conditions, the biodegradation of halogenated nitrotoluenes can proceed through several initial enzymatic attacks. One common pathway involves the oxidation of the methyl group to form a corresponding nitrobenzoic acid. For example, the biodegradation of 4-nitrotoluene (B166481) (4-NT) by Rhodococcus pyridinivorans NT2 proceeds via the oxidation of the methyl group to form 4-nitrobenzoate. nih.gov This is followed by reduction and deamination to yield protocatechuate, which is then funneled into the β-ketoadipate pathway for central metabolism. nih.gov

Another key aerobic strategy is the dioxygenase-catalyzed attack on the aromatic ring, which can lead to the removal of the nitro group as nitrite (B80452) and the formation of a catechol derivative. For instance, the degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) by Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 is initiated by a dioxygenation reaction that converts 2,6-DNT to 3-methyl-4-nitrocatechol with the release of nitrite. nih.gov This catechol is then subject to ring cleavage, leading to further degradation. nih.gov

Anaerobic Transformation Pathways

In the absence of oxygen, the primary mechanism for the initial transformation of halogenated nitrotoluenes is the reduction of the nitro group. This process is generally faster than aerobic degradation and can be carried out by a wide range of anaerobic bacteria, including methanogenic and sulfate-reducing bacteria. researchgate.net The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. For example, under anaerobic conditions, 4-nitrotoluene is reported to be degraded to toluidine. mst.dk

While the reduction of the nitro group is a common first step, the subsequent breakdown of the resulting halogenated aromatic amine can be slow under anaerobic conditions. This can lead to the accumulation of these potentially toxic intermediates in the environment.

Microbial Metabolism of Halogenated Aromatics

The microbial metabolism of halogenated aromatic compounds is a complex process involving a variety of enzymes. nih.gov The initial steps often involve the removal or transformation of the halogen and nitro substituents to produce a less substituted, more readily degradable intermediate, such as a catechol. nih.gov

Key enzymatic reactions in the degradation of halogenated aromatics include:

Dehalogenation: The removal of halogen atoms can occur through oxidative, reductive, or hydrolytic mechanisms.

Nitroreduction: The reduction of the nitro group to an amino group is a critical step, particularly under anaerobic conditions.

Dioxygenation: The incorporation of two oxygen atoms into the aromatic ring can lead to ring cleavage and detoxification. nih.gov

The specific metabolic pathway employed by a microorganism depends on the structure of the compound, the environmental conditions, and the enzymatic capabilities of the organism.

Photolytic Degradation and Atmospheric Fate

Once released into the atmosphere, halogenated nitrotoluenes are subject to photolytic degradation. The primary atmospheric removal mechanism is expected to be the reaction with photochemically produced hydroxyl radicals (•OH). researchgate.net The rate of this reaction will determine the atmospheric lifetime of the compound. For 4-nitrotoluene, the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 19.9 days. nih.gov

Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, may also contribute to the degradation of these compounds in the atmosphere and in surface waters. mst.dk The presence of chromophores like the nitro group suggests that these molecules can absorb light in the solar spectrum.

The atmospheric degradation of these compounds can lead to the formation of various secondary pollutants, including other nitroaromatic compounds and inorganic species. The ultimate fate of these degradation products will depend on their own chemical and physical properties.

Persistence and Bioavailability in Environmental Compartments

Due to their chemical stability, many halogenated organic compounds, including halogenated nitrotoluenes, are persistent in the environment. nih.gov Their persistence is influenced by factors such as the number and type of halogen substituents, the position of the nitro group, and the environmental conditions.

In soil and sediment, these compounds can bind to organic matter, which reduces their bioavailability to microorganisms and can slow down their degradation. The extent of sorption is dependent on the soil or sediment properties and the physicochemical characteristics of the compound. Compounds with low water solubility and a high octanol-water partition coefficient (Kow) tend to sorb more strongly to soil and sediment. nih.gov

The bioavailability of halogenated nitrotoluenes also affects their potential for bioaccumulation in organisms. While some halogenated organic compounds are known to bioaccumulate in the fatty tissues of organisms, the bioaccumulation potential of halogenated nitrotoluenes is less well-studied. nih.gov For 4-nitrotoluene, the measured bioconcentration factor (BCF) in carp is less than 100, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov

Mechanistic Toxicology and Biological Interactions of Substituted Nitrotoluenes

Toxicological Pathways and Metabolite Formation

The metabolism of nitrotoluene compounds is a critical determinant of their toxicity. The primary pathways involve the reduction of the nitro group and oxidation of the aromatic ring or the methyl group. For substituted nitrotoluenes, these metabolic processes can lead to the formation of reactive intermediates.

The reduction of the nitro group is a key bioactivation pathway. This process can occur via nitroreductases present in mammalian tissues and, significantly, in intestinal microflora. cdc.gov This reduction is a stepwise process that yields nitroso and hydroxylamine (B1172632) derivatives. These intermediates, particularly phenylhydroxylamines, are reactive electrophiles capable of forming adducts with macromolecules like DNA and proteins, including hemoglobin. cdc.govplos.org For instance, the metabolism of 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) leads to the formation of metabolites such as 4-amino-2-nitrotoluene (4A2NT) and 2-amino-6-nitrotoluene (2A6NT). plos.org

Another significant pathway is the oxidation of the methyl group, which can result in the formation of benzyl (B1604629) alcohol derivatives, subsequently oxidized to aldehydes and carboxylic acids. For example, the major metabolites of 4-nitrotoluene (B166481) in rats include 4-nitrobenzoic acid and 4-nitrohippuric acid. researchgate.net Ring hydroxylation can also occur, leading to the formation of nitrophenols. researchgate.net

In the case of chloro-substituted nitroaromatics like chloronitrobenzenes, metabolism can proceed via nitro-reduction to form chloroanilines or through glutathione (B108866) conjugation. who.intornl.gov The presence of both chloro and fluoro substituents on the 4-Chloro-2-fluoro-5-nitrotoluene ring will influence the electronic properties and steric hindrance, thereby affecting the rate and site of metabolic attack.

Genotoxicity and Mutagenicity Assessment

The genotoxic potential of substituted nitrotoluenes is a significant toxicological concern, with many compounds in this class exhibiting mutagenic activity.

Ames Test and Related Assays

The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium strains, is widely used to assess the mutagenic potential of chemicals. Many nitrotoluene derivatives have been shown to be mutagenic in this assay, often requiring metabolic activation by bacterial nitroreductases. nih.gov For example, 2,4-dinitrotoluene and 2,6-dinitrotoluene themselves are not mutagenic, but their anaerobic transformation products are. nih.gov In contrast, some isomers like o-nitrotoluene and m-nitrotoluene were not found to be mutagenic in Salmonella strains TA98, TA100, TA1535, and TA1537. nih.gov Urine from workers exposed to mixtures of nitrotoluenes has also tested positive for mutagenicity. nih.gov

The mutagenicity can be highly dependent on the specific substitution pattern on the aromatic ring. While comprehensive Ames test data for this compound is not publicly available, data from related compounds illustrate the range of responses.

CompoundSalmonella StrainMetabolic ActivationResultReference
2,4-Dinitrotoluene (2,4-DNT)TA100-Non-mutagenic nih.gov
2,6-Dinitrotoluene (2,6-DNT)TA100-Non-mutagenic nih.gov
2-Hydroxylamino-4-nitrotoluene (2HA4NT)TA100-Mutagenic nih.gov
4-Hydroxylamino-2-nitrotoluene (4HA2NT)TA100-Mutagenic nih.gov
o-NitrotolueneTA98, TA100, TA1535, TA1537Not specifiedNon-mutagenic nih.gov
m-NitrotolueneTA98, TA100, TA1535, TA1537Not specifiedNon-mutagenic nih.gov
p-NitrotolueneTA98, TA100, TA1535, TA1537Not specifiedNon-mutagenic nih.gov

Role of Hydroxylamine Intermediates in Mutagenicity

The mutagenicity of many nitroaromatic compounds is not caused by the parent compound itself but by its reductive metabolites. nih.gov Specifically, N-hydroxylamine intermediates are often the ultimate mutagens. nih.gov These intermediates are formed through the partial reduction of the nitro group. For example, the monohydroxylamine intermediates of dinitrotoluenes, such as 2-hydroxylamino-4-nitrotoluene and 4-hydroxylamino-2-nitrotoluene, are proven mutagens in the Ames test. nih.gov These hydroxylamine derivatives can be further activated, for instance by O-acetylation via cellular acetyltransferases, to form highly reactive esters that readily bind to DNA, leading to mutations. The stability of these hydroxylamine intermediates can vary, influencing their mutagenic potency. nih.gov

Carcinogenicity Studies and Evidence Evaluation

Evidence for the carcinogenicity of substituted nitrotoluenes comes from long-term bioassays in rodents. The carcinogenic potential and target organs often differ between isomers. For instance, 2-nitrotoluene (B74249) (o-nitrotoluene) provided clear evidence of carcinogenicity in rats and mice, causing tumors at multiple sites, including mesotheliomas in male rats and hemangiosarcomas in mice. researchgate.netnih.gov In contrast, 4-nitrotoluene (p-nitrotoluene) showed only equivocal evidence of carcinogenic activity in rodents. researchgate.net

For halogenated nitroaromatics, 1-chloro-4-nitrobenzene (B41953) was found to cause vascular tumors (hemangiomas and hemangiosarcomas) in male and female mice and hepatocellular tumors in male mice. ca.gov Its carcinogenicity may be partly mediated by its metabolite, 4-chloroaniline, which is also a known carcinogen. ca.gov Given that this compound contains a chlorinated and nitrated aromatic structure, these findings are relevant for assessing its potential carcinogenicity, although direct evidence from bioassays on this specific compound is lacking.

Effects on Specific Biological Systems and Cellular Functions

Substituted nitrotoluenes can exert toxic effects on various biological systems. The liver and spleen are common target organs. Exposure to compounds like 2,4-dinitrotoluene and 2,6-dinitrotoluene has been associated with hepatomegaly and splenomegaly. plos.org Studies on rats exposed to different nitrotoluenes revealed common molecular and functional effects, including the regulation of pathways involved in oxidative stress (NRF2-mediated response), xenobiotic metabolism, and lipid metabolism. plos.org

In rats, the three main isomers of nitrotoluene (ortho, meta, para) were found to be toxic to the kidney, spleen, and/or reproductive system. nih.gov The ortho-isomer also caused liver lesions in male rats. nih.gov One of the mechanisms of toxicity involves the induction of methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. This effect is attributed to reductive metabolites. cdc.gov Furthermore, some nitrotoluenes can induce unscheduled DNA synthesis (UDS), an indicator of DNA repair and potential genotoxicity, in rat hepatocytes. nih.gov

Structure-Activity Relationships in Toxicity

The toxicity of substituted nitrotoluenes is strongly influenced by their chemical structure, including the number and position of nitro groups and the nature of other substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies have been employed to model and predict the toxicity of these compounds. doi.orgnih.gov

Key factors governing toxicity include:

Number of Nitro Groups: Generally, increasing the number of nitro groups can increase toxicity. mdpi.comresearchgate.net

Position of Substituents: The relative positions of the nitro, methyl, and other functional groups are critical. For example, the greater toxicity of 2,6-dinitrotoluene compared to 2,4-dinitrotoluene is attributed to greater steric hindrance and intramolecular effects in the 2,6-isomer. mdpi.com The position of substitution also affects metabolic pathways and the potential for forming reactive intermediates. researchgate.net

Electronic Properties: The toxicity of nitrobenzenes has been correlated with the energy of the lowest unoccupied molecular orbital (E-LUMO), an indicator of their electrophilicity and reactivity. nih.govresearchgate.net The presence of electron-withdrawing groups like nitro, chloro, and fluoro substituents on this compound would be expected to significantly influence its electronic properties and, consequently, its reactivity and toxicity.

These relationships indicate that the specific arrangement of the chloro, fluoro, and nitro groups on the toluene (B28343) backbone of this compound is a crucial determinant of its potential toxicological profile.

Future Research Directions and Emerging Paradigms for 4 Chloro 2 Fluoro 5 Nitrotoluene

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Future research will likely focus on the development of innovative catalytic systems to enhance the efficiency and selectivity of reactions involving 4-Chloro-2-fluoro-5-nitrotoluene. The nitration of toluene (B28343) and its derivatives, a fundamental process for producing nitrotoluenes, is an area ripe for advancement. wikipedia.orgnih.gov While traditional methods often rely on mixed acids, newer approaches using catalysts like metal triflates are being explored to improve isomer distribution and reaction conversions. researchgate.net For instance, the nitration of 4-chlorotoluene (B122035) with mixed acid yields a mixture of 4-Chloro-2-nitrotoluene (B43163) and 4-Chloro-3-nitrotoluene. chemicalbook.com The development of catalysts that can selectively produce the desired isomer would significantly improve process efficiency.

Furthermore, catalytic transformations of the functional groups on the this compound ring are a key area of interest. This includes the reduction of the nitro group and substitutions of the halogen atoms. For example, the preparation of 2-chloro-5-nitro-toluene has been achieved through the catalytic chlorination of m-nitrotoluene using transition metals or their salts, offering a more selective and environmentally friendly alternative to traditional diazotization and nitration processes. google.com Research into novel catalysts for these transformations could lead to the synthesis of a wide array of new derivatives with tailored properties.

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques are set to play a pivotal role in the study of reactions involving this compound. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable information on the formation of intermediates and products during a reaction. nih.gov

For instance, in the study of nitrate (B79036) and nitrite (B80452) reduction, advanced spectroscopic methods combined with isotopic labeling have allowed for the non-invasive, in-situ analysis of both gas and liquid phases, providing detailed insights into the reaction pathways. nih.gov Applying similar methodologies to the synthesis and transformation of this compound could lead to a deeper understanding of the reaction kinetics and mechanisms. This knowledge is essential for developing more efficient and controlled synthetic processes.

High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful tool for discovering new applications for chemical compounds by rapidly testing large libraries of molecules for specific biological or chemical activities. mdpi.com Given that this compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, HTS can be employed to identify novel derivatives with enhanced or entirely new functionalities. chemimpex.com

For example, HTS has been successfully used to screen compound libraries for anthelmintic activity, leading to the discovery of promising new drug candidates. mdpi.com A similar approach could be applied to libraries of compounds derived from this compound to identify new potential drugs, pesticides, or materials with unique properties. This would accelerate the discovery process and open up new avenues for the application of this versatile chemical.

Enhanced Bioremediation Strategies for Halogenated Nitrotoluenes

Halogenated nitrotoluenes, as a class of compounds, can pose environmental challenges. nih.govmst.dk Therefore, developing effective bioremediation strategies is of significant importance. Research in this area focuses on identifying and engineering microorganisms and plants that can degrade these compounds. nih.govnih.gov

Studies have shown that some bacteria can utilize nitrotoluenes as a source of carbon and energy. researchgate.net The degradation pathways often involve the reduction of the nitro group to an amino group, which can then be further metabolized. nih.gov For halogenated compounds, the removal of the halogen atom is a critical step. nih.gov Future research will likely focus on enhancing the efficiency of these bioremediation processes through genetic engineering of microorganisms to express specific enzymes with improved activity towards halogenated nitrotoluenes. nih.govresearchgate.net Phytoremediation, using plants to clean up contaminated soil and water, is another promising avenue that is being explored. researchgate.net

Computational Design of Derivatives with Tuned Reactivity and Reduced Environmental Impact

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. researchgate.netresearchgate.net By using computational methods, researchers can predict the reactivity, stability, and potential environmental impact of derivatives of this compound before they are synthesized in the lab.

Density functional theory (DFT) calculations, for instance, can be used to study the electronic structure and reactivity of molecules, providing insights into their reaction mechanisms. mdpi.com This information can be used to design derivatives with tuned reactivity for specific applications. Furthermore, computational models can be used to predict the toxicity and biodegradability of new compounds, allowing for the design of molecules with a reduced environmental footprint. mst.dk This proactive approach to chemical design is crucial for developing sustainable chemical processes and products.

Investigation of Halogen Bonding Interactions in Functional Materials

Halogen bonding is a non-covalent interaction that has been gaining increasing attention for its potential in the design of functional materials. researchgate.netnih.govresearchgate.net This interaction, which involves a halogen atom acting as an electrophilic species, can be used to control the self-assembly of molecules into well-defined supramolecular structures. nih.gov

The presence of both a chlorine and a fluorine atom in this compound makes it an interesting candidate for studies on halogen bonding. By incorporating this molecule or its derivatives into larger systems, it may be possible to create novel functional materials with unique optical, electronic, or magnetic properties. tuni.fi For example, halogen bonding has been used to promote ferromagnetic exchange in nitronyl nitroxide radicals and to assemble organic spin systems. researchgate.netnih.gov Investigating the role of halogen bonding in materials containing derivatives of this compound could lead to the development of new smart materials, liquid crystals, and conductive polymers. nih.govtuni.fi

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-fluoro-5-nitrotoluene in high purity?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation and nitration steps. Key methods include:

  • Halogenation of toluene derivatives : Start with fluorinated toluene derivatives, followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures.
  • Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions.
  • Purification : Recrystallization from ethanol or dichloromethane yields high-purity product (>95%).
    Reference : Similar pathways for nitrobenzoyl chloride derivatives are detailed in synthesis protocols using thionyl chloride (SOCl₂) and oxalyl dichloride .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • GC/MS : Ideal for verifying molecular weight and detecting impurities. Use a DB-5MS column with helium carrier gas and electron ionization (EI) mode.
  • ¹H/¹³C NMR : Assign positional isomers by analyzing aromatic proton splitting patterns (e.g., para vs. ortho substituents) and fluorine coupling.
  • Elemental Analysis (EA) : Confirm stoichiometry (C, H, N, Cl, F) to validate purity.
    Reference : GC/MS protocols for chlorinated phenols and nitroaromatics are validated in environmental analyses , while NMR structural assignments for nitroacetophenones are discussed .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate before disposal.
    Reference : Safety protocols for handling halogenated nitrobenzenes emphasize hazard mitigation .

Advanced Questions

Q. How can reaction mechanisms explain discrepancies in nitration regioselectivity?

Methodological Answer:

  • Electronic Effects : The fluorine atom at position 2 acts as a meta-directing group, while the chloro substituent at position 4 influences steric hindrance. Computational modeling (DFT) can predict activation energies for competing pathways.
  • Isomer Separation : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate isomers.
    Reference : Nitration regioselectivity in polychlorinated toluenes is influenced by substituent electronic profiles .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
  • High-Resolution MS (HRMS) : Resolve ambiguous molecular ion peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) with accuracy <5 ppm.
  • X-ray Crystallography : Confirm molecular geometry for ambiguous cases.
    Reference : Structural elucidation of nitroaromatics via combined NMR and crystallography is demonstrated .

Q. How can computational chemistry optimize reaction conditions for scale-up?

Methodological Answer:

  • Kinetic Modeling : Use software like COMSOL or Aspen Plus to simulate heat and mass transfer in batch reactors.
  • Solvent Screening : Predict solvent polarity effects on reaction rates using Hansen solubility parameters.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
    Reference : Advanced PAT applications in nitrocompound synthesis are discussed in industrial chemistry literature .

Applications in Research

Q. How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Design : Reduce the nitro group to an amine for coupling with heterocycles (e.g., pyridines) via Buchwald-Hartwig amination.
  • SAR Studies : Modify substituents to assess bioactivity against target enzymes (e.g., kinases).
    Reference : Nitro-to-amine conversion in drug design is exemplified in agrochemical and pharmaceutical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.